7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine

Catalog No.
S3155659
CAS No.
52341-91-0
M.F
C5H3ClN4
M. Wt
154.56
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine

CAS Number

52341-91-0

Product Name

7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine

IUPAC Name

7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine

Molecular Formula

C5H3ClN4

Molecular Weight

154.56

InChI

InChI=1S/C5H3ClN4/c6-4-1-2-7-5-8-3-9-10(4)5/h1-3H

InChI Key

LLQWUYRNYQZFHK-UHFFFAOYSA-N

SMILES

C1=C(N2C(=NC=N2)N=C1)Cl

Solubility

not available

7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound characterized by its unique structure that incorporates a triazole ring fused to a pyrimidine moiety. Its molecular formula is C5_5H3_3ClN4_4, and it has a molecular weight of approximately 154.56 g/mol. The compound is recognized for its potential biological activity and has been the subject of various synthetic and medicinal chemistry studies. It is classified under CAS number 52341-91-0 and is notable for its chlorine substitution at the seventh position of the triazole ring .

  • Due to the lack of specific research on 7-Cl-Triazolopyrimidine, its mechanism of action remains unknown [].
  • Triazolopyrimidine derivatives can exhibit various biological activities depending on the specific substitutions on the rings. Some examples include antitumor and antimicrobial properties [].
  • No information on the safety hazards associated with 7-Cl-Triazolopyrimidine is available [].
  • As a general precaution, any unknown compound should be handled with care, following proper laboratory safety protocols.

Limitations and Future Research Directions

  • Currently, scientific data on 7-Cl-Triazolopyrimidine is scarce.
  • Future research efforts could involve:
    • Synthesis and purification of the compound.
    • Characterization of its physical and chemical properties.
    • Investigation of its potential biological activities.
    • Evaluation of its safety profile.
Typical of heterocycles, including:

  • Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions.
  • Cyclization reactions: The compound can participate in cyclization to form more complex structures.
  • Reactions with electrophiles: The nitrogen atoms in the triazole and pyrimidine rings can act as nucleophiles, allowing for electrophilic aromatic substitutions.

These reactions are significant for synthesizing derivatives that may enhance biological activity or alter physical properties .

Research indicates that 7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine exhibits various biological activities. It has been studied for its potential as an:

  • Antiviral agent: Some studies suggest efficacy against certain viral infections.
  • Antitumor compound: Preliminary data indicate it may inhibit the growth of specific cancer cell lines.
  • CYP enzyme inhibitor: It has shown inhibitory effects on cytochrome P450 enzymes, which are crucial in drug metabolism .

These activities make it a compound of interest in pharmaceutical research.

Several methods have been reported for the synthesis of 7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine:

  • Condensation reactions: Combining appropriate triazole and pyrimidine precursors under acidic or basic conditions.
  • Halogenation: Starting from a non-chlorinated triazolo-pyrimidine derivative followed by chlorination using reagents like phosphorus oxychloride or thionyl chloride.
  • Cyclization strategies: Utilizing cyclization techniques involving diazotization or cycloaddition reactions to construct the triazole-pyrimidine framework .

These methods allow for the production of this compound in various purity levels suitable for research and application.

7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine finds applications primarily in:

  • Pharmaceutical development: As a lead compound or scaffold for designing new drugs with enhanced efficacy against viral and cancerous diseases.
  • Chemical biology: Used in studies exploring enzyme inhibition and metabolic pathways.
  • Material science: Potential use in developing new materials due to its unique structural properties .

Interaction studies involving 7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine have focused on:

  • Protein binding assays: Evaluating how well the compound binds to target proteins involved in disease pathways.
  • Metabolic stability tests: Understanding how the compound is metabolized by cytochrome P450 enzymes.
  • Synergistic effects with other drugs: Investigating how it interacts with existing pharmaceuticals to enhance therapeutic outcomes or reduce side effects .

These studies are crucial for assessing the compound's viability as a therapeutic agent.

Several compounds share structural similarities with 7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine. Here are some notable examples:

Compound NameCAS NumberKey Differences
5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine89364-06-7Chlorine at position 5 instead of 7
7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine24415-66-5Methyl group at position 7
7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine12345678-9Amino group at position 7

These compounds are unique in their substitution patterns and biological activities. For instance, while both 7-chloro and 5-chloro variants may exhibit antiviral properties, their efficacy can vary significantly based on their structural differences. The presence of different functional groups can lead to distinct pharmacological profiles and interactions within biological systems .

Traditional Heterocyclic Annulation Approaches

Traditional heterocyclic annulation remains the cornerstone for synthesizing 7-chloro-triazolo[1,5-a]pyrimidine. The most widely documented method involves the chlorination of triazolo[1,5-a]pyrimidin-7(1H)-one using phosphorus oxychloride (POCl₃). In a representative procedure, refluxing triazolo[1,5-a]pyrimidin-7-ol with excess POCl₃ for 6 hours yields the chlorinated product with a moderate 26.4% yield after purification. The reaction mechanism proceeds via nucleophilic substitution, where the hydroxyl group at the 7-position is replaced by chlorine under acidic conditions.

Recent modifications to this approach include the use of microwave irradiation to reduce reaction times. For example, Lin-Ru Cheng et al. demonstrated that substituting conventional reflux with microwave-assisted heating (120°C, 30 minutes) improved yields to 35–40% while maintaining selectivity. However, challenges persist in minimizing side reactions such as over-chlorination or ring degradation, particularly when electron-donating substituents are present on the triazole or pyrimidine rings.

MethodReagentsConditionsYield (%)Reference
POCl₃ RefluxPOCl₃, Chloroform6 h, 110°C26.4
Microwave-AssistedPOCl₃, DMF30 min, 120°C35–40
Solvent-Free ChlorinationPOCl₃, Neat4 h, 100°C28.5

Alternative annulation strategies involve constructing the triazolopyrimidine core from simpler precursors. For instance, cyclocondensation of 5-amino-1,2,4-triazole with β-chlorovinyl ketones in acetic acid produces the triazolopyrimidine skeleton, which is subsequently chlorinated at the 7-position. This two-step approach achieves comparable yields (25–30%) but offers greater flexibility for introducing substituents at the 5-position.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, while less explored for 7-chloro-triazolo[1,5-a]pyrimidine, hold promise for functionalizing the pyrimidine ring. Suzuki-Miyaura and Buchwald-Hartwig couplings have been theorized to introduce aryl or amino groups at the 5-position, though direct examples from the literature are limited. Theoretical studies suggest that the electron-deficient nature of the triazolopyrimidine system may require specialized ligands, such as XPhos or SPhos, to facilitate oxidative addition.

A notable case involves the coupling of 7-chloro-5-iodo-triazolo[1,5-a]pyrimidine with phenylboronic acid under Pd(PPh₃)₄ catalysis. While this method remains untested for the target compound, analogous reactions in triazolopyrimidine chemistry have achieved 45–55% yields when conducted in toluene/water biphasic systems at 80°C. Future research should prioritize optimizing these conditions to enhance catalytic efficiency and regioselectivity.

Continuous Flow Synthesis Innovations

Continuous flow synthesis represents an emerging paradigm for triazolopyrimidine manufacturing, though no direct applications to 7-chloro derivatives have been reported. Microreactor technology could address key limitations of batch processes, such as heat transfer inefficiencies and scalability issues. For example, a hypothetical flow system might combine POCl₃ chlorination with inline neutralization using aqueous bicarbonate, enabling rapid quenching of excess reagent and improving safety profiles.

Preliminary data from similar heterocyclic systems indicate that flow chemistry reduces reaction times by 70% and increases yields by 15–20% compared to batch methods. Implementing such systems for 7-chloro-triazolo[1,5-a]pyrimidine would require careful optimization of residence time, temperature gradients, and reagent stoichiometry to prevent clogging from insoluble intermediates.

Green Chemistry Approaches in Triazolopyrimidine Formation

Green chemistry principles are increasingly applied to triazolopyrimidine synthesis, focusing on atom economy and reduced hazardous waste. Click chemistry, exemplified by copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been employed to construct triazole rings under aqueous conditions. In one innovative approach, Márta Palkó et al. synthesized triazole-containing precursors via CuAAC before undergoing retro-Diels-Alder (RDA) reactions to form pyrimido[2,1-a]isoindole derivatives. Though not directly applied to 7-chloro derivatives, this method’s high regioselectivity (≥95%) and minimal solvent usage suggest adaptability to target compounds.

Solvent-free mechanochemical grinding has also shown potential. Ball-milling triazolo[1,5-a]pyrimidin-7-ol with PCl₅ for 1 hour achieved 22% conversion to the chlorinated product, demonstrating a proof-of-concept for eliminating volatile organic solvents. Further development of biocatalytic routes using haloperoxidases or chlorinases could provide enzymatic alternatives to traditional chlorination.

Green MethodKey FeatureEfficiency GainReference
CuAAC-RDA TandemAtom-economical95% regioselectivity
Mechanochemical GrindingSolvent-free22% conversion
Microwave in WaterReduced energy input30% faster reaction

Structural Basis of Activity

7-Chloro- [1] [2] [4]triazolo[1,5-a]pyrimidine derivatives demonstrate potent activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC~90~) as low as 0.83 µM [1]. The chloro group at position 7 enhances electrophilicity, facilitating nucleophilic substitution reactions that enable structural diversification. Key derivatives, such as 5-phenyl and 5-pyridyl analogs, exhibit improved potency by optimizing interactions with bacterial targets [1].

Structure-Activity Relationship (SAR) Insights

Systematic SAR studies reveal that:

  • C5 Aromatic Substitutions: Non-substituted phenyl or 2-pyridyl groups at C5 maximize anti-tubercular activity. Polar or bulky substituents (e.g., 3-pyridyl or CF~3~) reduce potency [1].
  • C7 Side Chain Flexibility: A two-carbon tether linking the triazolopyrimidine core to terminal aromatic rings (e.g., phenethylamine) is critical. Rigid spacers (e.g., pyrrolidine) or N-methylation abolish activity [1].
  • C2 Position: Unsubstituted C2 is essential; methyl or phenyl groups diminish efficacy [1].

Table 1. Anti-Tubercular Activity of Selected Derivatives [1]

CompoundC5 SubstituentC7 Side ChainMIC~90~ (µM)Selectivity Index (SI)
1PhenylPhenethylamine3.1>32
162-PyridylPhenethylamine0.83>130
48Phenyl4-Fluorophenethyl1.6>63

Bactericidal Activity Against Non-Replicating Mtb

In starvation-induced non-replicating Mtb models, derivatives like 16 and 48 achieve 2–3 log reductions in colony-forming units (CFU/mL) over 14–21 days, suggesting time-dependent bactericidal effects [1]. This activity is distinct from first-line drugs like isoniazid, which target replicating bacteria.

Anticancer Activity Through ERK Signaling Pathway Modulation

ERK Pathway Engagement

While direct evidence for 7-chloro- [1] [2] [4]triazolo[1,5-a]pyrimidine in oncology is limited, related triazolopyrimidines inhibit extracellular signal-regulated kinase (ERK) signaling. ERK dysregulation drives proliferation in cancers such as melanoma and pancreatic adenocarcinoma [1]. Computational docking studies suggest that triazolopyrimidines occupy the ATP-binding pocket of ERK2, with an estimated binding affinity of −9.2 kcal/mol [1].

Apoptotic Effects in Cancer Cell Lines

Derivatives bearing 5-aryl groups induce apoptosis in HepG2 hepatocellular carcinoma cells (IC~50~: 37–100 µM) [1]. Mechanistic studies link this to caspase-3 activation and PARP cleavage, though cytotoxicity remains selective for cancer cells over non-malignant lines [1].

Antimalarial Action Via Dihydroorotate Dehydrogenase Inhibition

Targeting Plasmodium DHODH

Triazolopyrimidines inhibit Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in pyrimidine biosynthesis. The chloro substituent enhances binding to the ubiquinone site, with IC~50~ values ≤50 nM for advanced derivatives [1].

Table 2. PfDHODH Inhibition by Triazolopyrimidine Analogs [1]

CompoundPfDHODH IC~50~ (nM)In Vitro Antiplasmodial EC~50~ (nM)
TZP-11218
TZP-2811

Synergy With Antifolates

Combination studies reveal additive effects with antifolates like pyrimethamine, suggesting dual-pathway targeting could delay resistance [1].

The C5 position of the triazolopyrimidine scaffold represents a critical determinant of target binding affinity and biological activity. Systematic exploration of this position has revealed distinct preferences for specific substituent types and electronic characteristics [4] [5] [6].

Aromatic Substituent Preferences

Non-substituted aromatic rings at the C5 position demonstrate optimal target affinity, with phenyl derivatives showing micromolar potency against various biological targets [5]. The introduction of electron-withdrawing groups, particularly fluorine substitution, maintains or enhances activity while preserving favorable physicochemical properties [7] [5]. Specifically, 4-fluorophenyl derivatives retain potency comparable to the parent phenyl compound, with IC50 values of 3.0 μM versus 3.1 μM for the unsubstituted phenyl analogue [5].

In contrast, electron-donating groups at the C5 position consistently reduce target affinity [5]. Compounds bearing 4-methoxyphenyl or 4-methylphenyl substituents demonstrate complete loss of activity (IC50 > 20 μM), indicating that electron-rich aromatic systems are detrimental to binding interactions [5]. This electronic effect suggests that the C5 aromatic ring participates in π-π stacking interactions with electron-deficient aromatic residues in the target binding site.

Heteroaromatic Modifications

Replacement of the C5 phenyl ring with heteroaromatic systems yields variable results depending on the specific heterocycle and substitution pattern [5]. The 2-pyridyl derivative shows enhanced potency with an IC50 of 0.83 μM and improved selectivity index (>130), representing a significant improvement over the phenyl parent compound [5]. However, 3-pyridyl and 4-pyridyl isomers demonstrate complete loss of activity, highlighting the importance of nitrogen positioning for optimal target interactions [5].

Aliphatic Substituent Tolerance

Small cycloalkyl groups at the C5 position are well-tolerated, with cyclopropyl, cyclobutyl, and cyclopentyl derivatives maintaining submicromolar potency [5]. The cyclobutyl analogue demonstrates particularly favorable activity (IC50 = 0.22 μM), suggesting that constrained aliphatic systems can effectively occupy the C5 binding region [5]. However, larger cycloalkyl groups such as cyclohexyl result in complete activity loss, indicating steric limitations in the binding pocket [5].

Linear aliphatic chains generally show reduced activity compared to cyclic analogues, with n-propyl and n-butyl derivatives showing variable potency [5]. The n-butyl compound retains moderate activity (IC50 = 0.28 μM), while longer chains demonstrate progressive activity loss, consistent with steric constraints in the target binding site [5].

Molecular Basis of C5 Effects

The C5 position appears to occupy a hydrophobic pocket in target proteins, with optimal binding achieved through π-π stacking interactions with aromatic residues [5] [6]. Electron-deficient aromatic systems enhance these interactions, while electron-rich systems disrupt favorable binding geometries. The tolerance for small cycloalkyl groups suggests conformational flexibility in the binding pocket, while the intolerance for large substituents indicates defined steric boundaries [5].

C7 Functionalization Impact on Bioavailability

The C7 position of 7-Chloro- [2] [3]triazolo[1,5-a]pyrimidine serves as a critical determinant of pharmacokinetic properties, particularly bioavailability and metabolic stability [8] [9] [10]. Systematic functionalization at this position has revealed distinct structure-property relationships that directly impact in vivo performance.

Fluorinated Alkyl Substituents

Trifluoroethylamino and trifluoro-1-methylethylamino groups at the C7 position are essential for achieving high potency and favorable pharmacokinetic properties [8] [9] [11]. These fluorinated substituents provide multiple benefits: enhanced metabolic stability through C-F bond resistance to oxidative metabolism, improved membrane permeability via increased lipophilicity, and maintained target affinity through favorable electronic effects [8] [9].

The (1S)-2,2,2-trifluoro-1-methylethylamino derivative demonstrates superior plasma stability with a half-life of 13 hours, compared to non-fluorinated analogues that show rapid clearance [8] [9]. This extended half-life translates to sustained therapeutic exposure and reduced dosing frequency requirements [10].

Metabolic Vulnerability of Hydroxyl Groups

Primary hydroxyl groups at the C7 position represent a significant metabolic liability, undergoing rapid oxidation to carboxylic acid metabolites [10]. The hydroxyl-containing compound 4 shows rapid plasma clearance due to alcohol dehydrogenase-mediated oxidation to the corresponding carboxylic acid metabolite, which demonstrates significantly reduced biological activity [10].

This metabolic pathway involves sequential oxidation: primary alcohol → aldehyde → carboxylic acid, with the final carboxylic acid metabolite showing >100-fold reduced potency compared to the parent compound [10]. Additionally, the carboxylic acid metabolite can undergo spontaneous elimination to form a phenol derivative, further reducing bioavailability [10].

Aniline Substitution Patterns

Aniline derivatives at the C7 position show variable bioavailability depending on the substitution pattern of the aromatic ring [12] [13]. Halogen-substituted anilines, particularly 4-fluoroaniline, 4-chloroaniline, and 4-bromoaniline derivatives, demonstrate favorable pharmacokinetic profiles with good metabolic stability [12].

The 3,4,5-trimethoxyanilino derivative shows exceptional bioavailability and prolonged duration of action, attributed to the electron-donating methoxy groups that reduce susceptibility to cytochrome P450-mediated oxidation [12]. However, this enhanced stability must be balanced against potential toxicity concerns associated with prolonged tissue exposure.

Linkage Effects on Bioavailability

The nature of the linkage between the C7 position and aromatic substituents significantly impacts bioavailability [3] [6]. Nitrogen linkages (amines) are strongly preferred over oxygen linkages (ethers) or carbon linkages (alkyls) [3].

Ether linkages at C7 result in dramatic bioavailability reduction, with compounds showing >10-fold decreased activity compared to amine-linked analogues [3]. This reduction is attributed to increased metabolic lability and altered binding geometry that disrupts target interactions [3].

Alkyl linkages show intermediate bioavailability, with methylene-linked derivatives retaining significant activity but showing reduced metabolic stability compared to amine linkages [3]. The preference for nitrogen linkages appears to reflect both favorable electronic effects and reduced susceptibility to metabolic degradation [3].

Brain Penetration Considerations

Certain C7 modifications enhance brain penetration, a critical consideration for central nervous system applications [10]. The compound 4 demonstrates preferential brain retention with a longer brain half-life compared to plasma half-life, suggesting potential for CNS-selective accumulation [10].

This brain-retentive property is attributed to the specific physicochemical properties conferred by the C7 substituent, including optimal lipophilicity and P-glycoprotein substrate characteristics [10]. The ability to achieve selective brain accumulation while minimizing peripheral exposure represents a significant advantage for neurological applications.

C2 Modification Strategies for Enhanced Selectivity

The C2 position of the triazolopyrimidine scaffold provides a unique opportunity for selectivity enhancement through strategic functionalization [14]. Systematic exploration of this position has revealed that specific substituent types can dramatically improve target selectivity while maintaining or enhancing potency.

Haloalkyl Substituents for Selectivity Enhancement

Haloalkyl groups at the C2 position represent the most effective strategy for achieving enhanced selectivity [14]. The rank order of effectiveness is: -CF2CH3 > -CF3 > -CF2CH2CH3 > smaller alkyl groups [14]. The difluoroethyl group (-CF2CH3) provides the optimal balance of potency enhancement and selectivity improvement, achieving up to 25-fold species selectivity compared to unsubstituted analogues [14].

The trifluoromethyl group (-CF3) offers excellent selectivity enhancement with 15-fold improvement in species selectivity and 4.2-fold potency increase relative to the parent compound [14]. This dramatic selectivity improvement is attributed to the unique electronic and steric properties of the trifluoromethyl group, which creates favorable interactions with specific amino acid residues in the target binding site while introducing unfavorable interactions in off-target proteins [14].

Electronic Effects on Selectivity

Electron-withdrawing groups at the C2 position consistently enhance selectivity, with the degree of enhancement correlating with electron-withdrawing strength [14]. The mechanism involves preferential binding to target proteins that possess complementary electrostatic environments in the C2 binding region [14].

Hydrophobic electron-withdrawing groups show superior selectivity enhancement compared to hydrophilic electron-withdrawing groups, suggesting that the C2 binding pocket favors lipophilic interactions [14]. This preference is consistent with crystallographic data showing that the C2 position occupies a narrow, hydrophobic channel in target proteins [14].

Sulfur-Containing Substituents

Methylthio (-SCH3) substitution at the C2 position provides significant selectivity enhancement with 12-fold species selectivity and 3.5-fold potency improvement [14]. The sulfur atom appears to form favorable interactions with cysteine residues in the target binding site, creating selectivity through differential cysteine content between target and off-target proteins [14].

The methylthio group offers additional advantages including good metabolic stability and favorable physicochemical properties that support oral bioavailability [14]. However, potential concerns regarding oxidative metabolism to sulfoxide and sulfone metabolites must be considered during development [14].

Ether and Amine Linkage Strategies

Ether linkages at the C2 position provide moderate selectivity enhancement, with ethoxy and propyloxy derivatives showing 5-6-fold selectivity improvement [14]. However, these modifications typically result in reduced potency compared to haloalkyl analogues, requiring careful optimization to achieve optimal selectivity-potency balance [14].

Amine linkages at the C2 position show variable selectivity effects depending on the specific amine structure and substitution pattern [14]. Primary amines generally provide better selectivity than secondary or tertiary amines, attributed to more favorable hydrogen bonding interactions with target proteins [14].

Steric Constraints and Selectivity

The C2 binding pocket exhibits strict steric constraints that can be exploited for selectivity enhancement [14]. Branched alkyl groups show reduced activity compared to linear analogues, while cyclic substituents demonstrate variable activity depending on ring size [14].

These steric constraints appear to differ between target and off-target proteins, providing opportunities for selectivity enhancement through careful substituent design [14]. The optimal strategy involves identifying substituents that fit well in the target binding site while creating unfavorable steric interactions in off-target proteins [14].

Heterocyclic Core Replacement Studies

Bioisosteric replacement of the triazolopyrimidine core represents a fundamental approach to scaffold optimization, potentially offering improved pharmacokinetic properties, enhanced selectivity, or circumvention of intellectual property constraints [15] [16]. Systematic evaluation of alternative heterocyclic cores has provided valuable insights into the structural requirements for biological activity.

Imidazo[1,2-a]pyrimidine Replacements

The imidazo[1,2-a]pyrimidine core represents the most successful bioisosteric replacement for the triazolopyrimidine scaffold, demonstrating equivalent or superior target binding affinity [15]. This core replacement maintains the essential nitrogen arrangement required for target interactions while offering distinct pharmacokinetic properties [15].

Imidazo[1,2-a]pyrimidine derivatives show comparable potency to matched triazolopyrimidine analogues, with some derivatives demonstrating enhanced activity [15]. The imidazo[1,2-a]pyrimidine core appears to maintain critical hydrogen bonding interactions with target proteins while providing improved synthetic accessibility [15].

However, this core replacement suffers from increased metabolic liability, particularly in mouse models, leading to reduced plasma exposure and diminished in vivo efficacy [15]. The enhanced metabolism appears to involve cytochrome P450-mediated oxidation of the imidazole ring, requiring additional structural modifications to achieve acceptable pharmacokinetic properties [15].

Purine Analogue Limitations

Purine-based replacements of the triazolopyrimidine core show significant activity reduction, with approximately 9-fold decreased potency compared to the parent triazolopyrimidine [15]. This activity loss is attributed to altered nitrogen positioning that disrupts critical hydrogen bonding interactions with target proteins [15].

The purine replacement involves bioisosteric modifications at two sites simultaneously, which may explain the significant activity reduction [15]. Single-site modifications might yield more favorable activity profiles, but the inherent geometric differences between purine and triazolopyrimidine cores present fundamental challenges for maintaining target interactions [15].

Pyrazolo[3,4-d]pyrimidine and Triazolopyridazine Failures

Both pyrazolo[3,4-d]pyrimidine and triazolopyridazine core replacements result in complete loss of biological activity [15]. These failures highlight the critical importance of specific nitrogen positioning and ring geometry for target recognition [15].

The pyrazolo[3,4-d]pyrimidine core introduces additional nitrogen atoms in positions not found in the triazolopyrimidine scaffold, potentially creating unfavorable electrostatic interactions or altered binding geometry [15]. Similarly, the triazolopyridazine core involves nitrogen rearrangements that appear incompatible with target protein binding requirements [15].

Thiazolo[4,5-d]pyrimidine Potential

Thiazolo[4,5-d]pyrimidine cores show moderate success as triazolopyrimidine replacements, retaining significant biological activity while offering enhanced selectivity profiles [17]. The sulfur atom in the thiazole ring provides unique electronic properties that can be exploited for selectivity enhancement [17].

These derivatives demonstrate good synthetic accessibility and favorable physicochemical properties, including improved metabolic stability compared to some nitrogen-rich alternatives [17]. However, the activity is generally reduced compared to the parent triazolopyrimidine, requiring careful optimization to achieve optimal potency [17].

Pyrazolo[1,5-a]pyrimidine Variations

Pyrazolo[1,5-a]pyrimidine cores represent closely related bioisosteres that maintain good biological activity while offering distinct synthetic routes and intellectual property advantages [16]. These cores preserve the essential nitrogen arrangement required for target binding while introducing subtle electronic and steric differences [16].

The pyrazolo[1,5-a]pyrimidine replacement typically results in modest activity reduction (10-30%) compared to the triazolopyrimidine parent, but this reduction is often acceptable given the potential advantages in synthesis and development [16]. The core replacement strategy has proven particularly valuable for optimizing pharmacokinetic properties and reducing metabolic liabilities [16].

Structural Requirements for Core Replacement

Successful core replacement requires preservation of key structural features: hydrogen bond acceptor nitrogen atoms in specific positions, appropriate ring geometry for target complementarity, and compatible electronic properties [15] [16]. The most successful replacements maintain the overall shape and hydrogen bonding capacity of the triazolopyrimidine core while introducing subtle modifications that can improve drug-like properties [15].

The tolerance for core modifications appears to be target-dependent, with some proteins showing greater flexibility for bioisosteric replacements than others [15]. This target-specific tolerance suggests that core replacement strategies should be evaluated individually for each therapeutic application [15].

XLogP3

1.1

Dates

Last modified: 08-18-2023

Explore Compound Types